1(2H)-Pyridineacetic acid, 3,6-dihydro-alpha-phenyl-, 2-(2-diethylaminoethoxy)ethyl ester, dihydrochloride
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Overview
Description
3,6-Dihydro-alpha-phenyl-1(2H)-pyridineacetic acid 2-(2-diethylaminoethoxy)ethyl ester, 2HCl is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydro-alpha-phenyl-1(2H)-pyridineacetic acid 2-(2-diethylaminoethoxy)ethyl ester, 2HCl typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the phenyl group and the acetic acid moiety. The final step involves the esterification with 2-(2-diethylaminoethoxy)ethanol and the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl group or the pyridine ring.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the ester to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the pyridine ring or the phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Could be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3,6-Dihydro-alpha-phenyl-1(2H)-pyridineacetic acid: Lacks the ester and diethylaminoethoxy groups.
2-(2-Diethylaminoethoxy)ethyl ester: Lacks the pyridine and phenyl groups.
Uniqueness
The unique combination of the pyridine ring, phenyl group, and the ester with a diethylaminoethoxy moiety makes this compound distinct. This structural uniqueness may confer specific biological activities or chemical properties not found in similar compounds.
Properties
CAS No. |
102207-52-3 |
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Molecular Formula |
C21H34Cl2N2O3 |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethoxy]ethyl 2-(3,6-dihydro-2H-pyridin-1-yl)-2-phenylacetate;dihydrochloride |
InChI |
InChI=1S/C21H32N2O3.2ClH/c1-3-22(4-2)15-16-25-17-18-26-21(24)20(19-11-7-5-8-12-19)23-13-9-6-10-14-23;;/h5-9,11-12,20H,3-4,10,13-18H2,1-2H3;2*1H |
InChI Key |
VFJFJOSAKXTELV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOCCOC(=O)C(C1=CC=CC=C1)N2CCC=CC2.Cl.Cl |
Origin of Product |
United States |
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